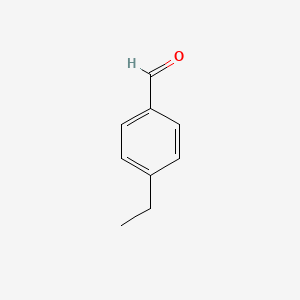

4-Ethylbenzaldehyde

Übersicht

Beschreibung

4-Ethylbenzaldehyd, auch bekannt als p-Ethylbenzaldehyd, ist eine organische Verbindung mit der Summenformel C9H10O. Es ist ein Derivat von Benzaldehyd, gekennzeichnet durch das Vorhandensein einer Ethylgruppe, die an der para-Position des Benzolrings gebunden ist. Diese Verbindung erscheint als eine klare, farblose bis leicht gelbe Flüssigkeit und hat ein Molekulargewicht von 134,18 g/mol .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: 4-Ethylbenzaldehyd kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Friedel-Crafts-Acylierung von Ethylbenzol mit Formylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid. Die Reaktion findet typischerweise unter wasserfreien Bedingungen statt und erfordert eine sorgfältige Temperaturkontrolle, um Nebenreaktionen zu vermeiden.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird 4-Ethylbenzaldehyd oft durch Oxidation von 4-Ethyltoluol unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromsäure hergestellt. Diese Methode wird aufgrund ihrer Effizienz und Skalierbarkeit bevorzugt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethylbenzaldehyde can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 4-ethyltoluene using oxidizing agents like potassium permanganate or chromic acid. This method is favored due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Ethylbenzaldehyd durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Es kann unter Verwendung starker Oxidationsmittel zu 4-Ethylbenzoesäure oxidiert werden.

Reduktion: Reduktion von 4-Ethylbenzaldehyd kann 4-Ethylbenzylalkohol ergeben.

Substitution: Die Verbindung kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wobei die Ethylgruppe die eintretenden Elektrophile in die ortho- und para-Positionen relativ zur Aldehydgruppe lenkt.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromsäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogene, Nitrierungsmittel, Sulfonierungsmittel.

Hauptprodukte, die gebildet werden:

Oxidation: 4-Ethylbenzoesäure.

Reduktion: 4-Ethylbenzylalkohol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Elektrophil

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Ethylbenzaldehyde is characterized by its clear, colorless liquid form and a distinctive fruity odor. The compound's structure includes a benzene ring substituted with an ethyl group and an aldehyde functional group, contributing to its reactivity and utility in synthesis.

Fragrance and Flavor Industry

This compound is widely used as a flavoring agent and in the production of fragrances. Its fruity scent makes it suitable for use in perfumes, cosmetics, and food products. It has been noted for its presence in roasted chicken, cider, tea, and roasted peanuts, enhancing the flavor profile of these items .

| Application | Description |

|---|---|

| Fragrances | Used in perfumes and personal care products |

| Flavoring Agents | Enhances taste in food products |

Pharmaceutical Intermediates

In the pharmaceutical sector, this compound serves as an important intermediate in synthesizing various drugs. Its ability to undergo further reactions allows for the creation of complex molecules necessary for therapeutic agents.

Agrochemicals

Research indicates that this compound exhibits nematicidal activity against certain nematodes, making it a potential candidate for developing agricultural chemicals aimed at pest control . This application could significantly benefit crop protection strategies.

Pigment Production

The compound is also utilized in the synthesis of pigments. Its chemical properties allow it to participate in reactions that yield vibrant colors used in dyes and coatings, which are essential for various industrial applications.

Nematicidal Activity Study

In vitro studies demonstrated that this compound exhibited effective nematicidal activity at concentrations as low as 250 µg/ml against specific nematode species . This finding supports its potential use in developing eco-friendly agricultural solutions.

Fragrance Safety Assessment

An extensive review by the Expert Panel for Fragrance Safety concluded that this compound could be safely used in cosmetic applications without significant health risks . The assessment included evaluations for skin sensitization and respiratory toxicity, confirming its safety profile.

Wirkmechanismus

The mechanism of action of 4-Ethylbenzaldehyde largely depends on its chemical reactivity. For instance, its inhibitory effect on mushroom tyrosinase involves the interaction with the enzyme’s active site, leading to the formation of a stable complex that prevents the enzyme from catalyzing its substrate.

Vergleich Mit ähnlichen Verbindungen

Benzaldehyde: The parent compound, lacking the ethyl group.

4-Methylbenzaldehyde: Similar structure but with a methyl group instead of an ethyl group.

4-Isopropylbenzaldehyde: Contains an isopropyl group at the para position.

Comparison: 4-Ethylbenzaldehyde is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. Compared to benzaldehyde, it has a higher boiling point and different reactivity patterns in electrophilic aromatic substitution reactions. The ethyl group also imparts a distinct aroma, making it valuable in the fragrance industry .

Biologische Aktivität

4-Ethylbenzaldehyde, a compound belonging to the aldehyde family, has garnered attention in various fields of biological research due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mutagenic and toxicological effects, as well as its interactions with biological systems.

This compound (CAS Number: 4748-78-1) is characterized by an ethyl group attached to a benzaldehyde structure. Its chemical formula is , and it possesses a molecular weight of 134.18 g/mol. The compound is commonly used in the fragrance industry and as a flavoring agent in food products.

Mutagenicity and Genotoxicity

Research on the mutagenic potential of this compound indicates that it does not exhibit significant mutagenic activity. In a study utilizing the Ames test, which assesses mutagenicity through bacterial reverse mutation assays, no increases in revertant colonies were observed at concentrations up to 5000 μg/plate in both the presence and absence of metabolic activation systems (S9) . Similarly, another study confirmed that this compound did not induce micronuclei in zebrafish erythrocytes, indicating a lack of genotoxic effects at tested concentrations .

Subacute Toxicity Assessment

A subacute toxicity study involving zebrafish revealed that exposure to this compound resulted in behavioral changes and histopathological alterations. Fish exposed to higher concentrations exhibited lethargy and did not evade capture, while no preneoplastic lesions or tumors were observed . Histopathological evaluations indicated dystrophic lesions in the liver, kidney, and skin tissues of treated zebrafish .

Histopathological Findings

The following table summarizes the histopathological findings from studies investigating the effects of this compound on zebrafish:

| Tissue | Observed Changes | Concentration (mg/L) |

|---|---|---|

| Liver | Dystrophic lesions; altered fat distribution | 5 - 10 |

| Kidney | Dystrophic lesions | 5 - 10 |

| Skin | Dystrophic lesions | 5 - 10 |

Competitive Inhibition of Enzymes

This compound has been studied for its competitive inhibition of mushroom tyrosinase, an enzyme involved in melanin biosynthesis. It was found to inhibit the oxidation of L-DOPA by tyrosinase, suggesting potential applications in cosmetic formulations aimed at skin lightening . The kinetic parameters related to this inhibition indicate that it could serve as a natural alternative for controlling hyperpigmentation.

Ecotoxicological Implications

The compound has been identified among water disinfection byproducts that may exert toxic effects on aquatic life. Studies indicate that compounds like this compound can have significant impacts on fish behavior and physiology, raising concerns about its environmental persistence and bioaccumulation .

Case Studies

- Zebrafish Study : A comprehensive study evaluated the histopathological effects of this compound over three months. The results showed significant alterations in liver fat content and kidney morphology without observable tumor formation .

- Ames Test : Conducted to assess mutagenicity, this test confirmed that this compound does not induce mutations in bacterial strains, reinforcing its safety profile regarding genetic integrity .

- Tyrosinase Inhibition : Research highlighted its role as a competitive inhibitor of mushroom tyrosinase, suggesting applications in dermatology for managing skin pigmentation disorders .

Eigenschaften

IUPAC Name |

4-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGNSVIICDLXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047080 | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a sweet, bitter-almond odour | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.980-1.000 | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/880/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4748-78-1, 53951-50-1 | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4748-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004748781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053951501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289PPW3SG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.